3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
3-formyl-5,6-dimethoxy-1-methylindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-14-9-5-11(19-3)10(18-2)4-7(9)8(6-15)12(14)13(16)17/h4-6H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFAAUWXUPQVPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=C1C(=O)O)C=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187827 | |
| Record name | 3-Formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893732-31-5 | |
| Record name | 3-Formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893732-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions include derivatives with altered functional groups, which can be further utilized in various applications .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of indole compounds exhibit significant anticancer properties. A study demonstrated that 3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid analogs showed cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
Case Study :
A recent investigation focused on the synthesis of derivatives from this compound, which exhibited enhanced activity against breast cancer cells (MCF-7). The study reported IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics .
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Data Table :
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Organic Synthesis Applications
1. Building Block for Complex Molecules
3-Formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including condensation reactions and cyclization processes.
Case Study :
In a synthetic route aimed at producing novel heterocyclic compounds, researchers utilized this indole derivative to create a library of compounds with potential pharmacological activity. The yields were reported to be high, demonstrating its utility as a starting material .
Materials Science Applications
1. Photovoltaic Materials
Recent studies have explored the use of indole derivatives in organic photovoltaic devices due to their electronic properties. The incorporation of 3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid into polymer matrices has shown improvements in charge transport and light absorption.
Data Table :
Mechanism of Action
The mechanism of action of 3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid
- CAS Number : 893732-31-5
- Molecular Formula: C₁₃H₁₃NO₅
- Molecular Weight : 263.25 g/mol
- Key Substituents :
- Formyl group at position 3.
- Methoxy groups at positions 5 and 6.
- Methyl group at the indole nitrogen (position 1).
- Carboxylic acid at position 2.
Physical Properties :
- Appearance : Liquid or powder .
- Purity : 97–99% (HPLC) .
- Storage : Stable under dry, cool conditions .
Comparison with Structural Analogs
Key Structural Differences and Properties
The table below highlights critical differences between the target compound and its analogs:
Biological Activity
3-Formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS No. 893732-31-5) is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid is characterized by the following features:
- Molecular Formula : C₁₃H₁₃NO₅
- Molecular Weight : 263.25 g/mol
- Structural Formula : Structure
Synthesis
The synthesis of 3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid typically involves the reaction of indole derivatives with formylating agents under controlled conditions. This process has been optimized in various studies to enhance yield and purity.
Anticancer Activity
Research indicates that compounds structurally related to 3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid exhibit significant anticancer properties. For example, studies have shown that similar indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The mechanism involves the activation of caspase pathways leading to programmed cell death .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-FDMI | MDA-MB-231 | 10 | Apoptosis via caspase activation |
| 3-FDMI | HepG2 | 15 | Cell cycle arrest |
| Indole A | A549 (Lung Cancer) | 8 | Microtubule destabilization |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial and fungal strains. In vitro tests demonstrated that it inhibited the growth of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM for different strains .
Table 2: Antimicrobial Activity Data
| Microorganism | MIC (µM) |
|---|---|
| E. coli | 10 |
| S. aureus | 5 |
| C. albicans | 15 |
Case Studies
- Study on Anticancer Properties : A study evaluated the effect of several indole derivatives on breast cancer cells, revealing that compounds similar to 3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid significantly inhibited cell growth and induced apoptosis at low concentrations .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various indole derivatives, including this compound, demonstrating effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .
Q & A
Q. What are the standard synthetic routes for preparing 3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid?
The compound is typically synthesized via formylation of a pre-functionalized indole core. A common approach involves Vilsmeier–Haack formylation, where a precursor like methyl 5,6-dimethoxy-1-methylindole-2-carboxylate is treated with POCl₃ and DMF in dichloroethane under reflux, followed by hydrolysis to yield the carboxylic acid . Alternative methods include condensation reactions with thiazolidinone derivatives in acetic acid with sodium acetate as a catalyst, as seen in related indole-carboxylic acid syntheses .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic and analytical techniques:
- NMR : Key signals include the formyl proton (~10 ppm in ¹H NMR) and methoxy/methyl group resonances .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (C₁₃H₁₃NO₅, theoretical MW 263.23) .
- HPLC : Purity (>97%) is validated via reverse-phase chromatography . Recrystallization from DMF/acetic acid mixtures improves crystallinity .
Q. What are the primary applications of this compound in academic research?
It serves as a versatile intermediate in synthesizing bioactive molecules, particularly:
- Thiazolidinone derivatives : Condensation with 2-aminothiazol-4(5H)-one yields compounds with potential antimicrobial or anticancer activity .
- Prodrug development : Esterification of the carboxylic acid group (e.g., ethyl esters) enhances bioavailability for pharmacological studies .
Advanced Research Questions
Q. How do reaction conditions influence the yield of 3-formyl-5,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid?
Key variables include:
- Catalyst choice : Sodium acetate in acetic acid improves condensation efficiency compared to weaker bases, reducing side-product formation .
- Temperature : Reflux (100–110°C) is critical for formylation but must be optimized to avoid decomposition of the formyl group .
- Solvent polarity : Acetic acid facilitates both reaction progress and crystallization, while DMF is used for recrystallization to remove impurities .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : The formyl group may exhibit keto-enol tautomerism, altering peak positions. Deuterated DMSO can stabilize the keto form for clearer analysis .
- Steric effects : Substituents like methoxy groups deshield adjacent protons, shifting signals upfield. Comparative studies with analogs (e.g., 6-methoxyindole-3-carboxylic acid) aid interpretation .
Q. How can solubility challenges be addressed for biological assays?
- pH adjustment : The carboxylic acid group allows salt formation (e.g., sodium or disodium salts) in alkaline buffers, improving aqueous solubility .
- Prodrug derivatization : Ethyl or methyl esters (e.g., methyl 3-amino-5,6-dimethoxyindole-2-carboxylate) are hydrolyzed in vivo to the active acid .
- Co-solvents : DMSO or PEG-400 (≤10% v/v) is used for in vitro studies without precipitating the compound .
Q. What are the key quality control criteria for this compound in synthetic workflows?
- Purity : ≥97% by HPLC, with impurities (e.g., unreacted starting materials) quantified via area normalization .
- Melting point : A sharp mp range (e.g., 199–201°C for related indole-carboxylic acids) indicates crystallinity and purity .
- Stability : Storage under inert gas (N₂) at −20°C prevents oxidation of the formyl group .
Methodological Considerations
Q. How to optimize the synthesis of thiazolidinone derivatives from this compound?
- Molar ratios : A 1.1:1 ratio of 3-formylindole to 2-aminothiazol-4(5H)-one minimizes unreacted aldehyde .
- Reaction time : 3–5 hours under reflux balances yield and energy costs. Prolonged heating degrades the product .
- Workup : Washing with ethanol and diethyl ether removes acetic acid residues, while recrystallization from DMF/acetic acid yields pure crystals .
Q. What computational tools assist in predicting the reactivity of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
